molecular formula C18H23N3O4S2 B2784060 N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide CAS No. 897610-88-7

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Cat. No.: B2784060
CAS No.: 897610-88-7
M. Wt: 409.52
InChI Key: WFXIYSRQJPJPPZ-UHFFFAOYSA-N
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Description

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, a piperazine moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Moiety: The initial step involves the synthesis of the piperazine ring with a methoxyphenyl group. This can be achieved through the reaction of 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Sulfonylation: The piperazine derivative is then subjected to sulfonylation using sulfonyl chloride to introduce the sulfonyl group.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the sulfonylated piperazine with thiophene-2-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced piperazine and thiophene derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl and thiophene groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide
  • N-(2-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide
  • N-(2-((4-(4-methylphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Uniqueness

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-25-16-6-4-15(5-7-16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-3-2-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXIYSRQJPJPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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